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Compound of Interest

Compound Name: Paltimatrectinib

Cat. No.: B15144274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

[Waltham, MA] – Paltimatrectinib (formerly PBI-200) emerged from the laboratories of

Pyramid Biosciences as a potent, orally bioavailable, and brain-penetrant pan-Tropomyosin

Receptor Kinase (pan-Trk) inhibitor. Its development was aimed at addressing the unmet need

for effective therapies in cancers driven by NTRK gene fusions, including those with acquired

resistance to first-generation Trk inhibitors and central nervous system (CNS) metastases. This

technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical

characterization of Paltimatrectinib.

Discovery and Rationale: Targeting a Promiscuous
Oncogene
NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.

These chromosomal rearrangements lead to the constitutive activation of Trk receptor tyrosine

kinases (TrkA, TrkB, and TrkC), which in turn aberrantly activates downstream signaling

pathways, promoting cellular proliferation and survival. While first-generation Trk inhibitors like

larotrectinib and entrectinib have demonstrated significant clinical efficacy, the emergence of

acquired resistance mutations, such as the "gatekeeper" G595R mutation in TrkA, and their

limited ability to penetrate the blood-brain barrier, thereby failing to effectively treat brain

metastases, necessitated the development of next-generation inhibitors.
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Paltimatrectinib was designed to overcome these limitations. The discovery program focused

on identifying a novel chemical scaffold with potent inhibitory activity against wild-type Trk

kinases and clinically relevant resistance mutations, coupled with excellent CNS penetration.

Chemical Synthesis
The chemical synthesis of Paltimatrectinib, with the IUPAC name 5-((2R)-2-(2,5-

difluorophenyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, is

a multi-step process. The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold. A

detailed, step-by-step experimental protocol is provided below.

Experimental Protocol: Synthesis of Paltimatrectinib
General Information: All reactions were carried out under an inert atmosphere (nitrogen or

argon) with dry solvents under anhydrous conditions unless otherwise noted. Reagents were

purchased from commercial suppliers and used without further purification. Reaction progress

was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid

chromatography-mass spectrometry (LC-MS). Flash column chromatography was performed

using silica gel (230-400 mesh). 1H NMR spectra were recorded on a 400 MHz spectrometer

and chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

To a solution of malononitrile (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents)

portionwise at 0 °C.

After stirring for 30 minutes, add hydrazine hydrate (1 equivalent) dropwise.

The reaction mixture is then refluxed for 4 hours.

After cooling to room temperature, the resulting precipitate is filtered, washed with cold

ethanol, and dried under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and 2-bromomalonaldehyde

(1.1 equivalents) in acetic acid is heated at 100 °C for 6 hours.
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The reaction mixture is cooled and poured into ice water. The precipitate is collected by

filtration, washed with water, and dried to give 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine

To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and 4-

(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in dimethylformamide (DMF), add potassium

carbonate (2 equivalents).

The mixture is heated at 120 °C for 12 hours.

After cooling, the reaction is diluted with water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated. The crude product is purified by column chromatography to yield 3-(4-

(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine.

Step 4: Synthesis of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

A solution of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine (1

equivalent) in phosphorus oxychloride (excess) is heated at 100 °C for 3 hours.

The excess phosphorus oxychloride is removed under reduced pressure. The residue is

carefully quenched with ice water and neutralized with a saturated sodium bicarbonate

solution.

The resulting solid is filtered, washed with water, and dried to give 5-chloro-3-(4-

(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine.

Step 5: Synthesis of Paltimatrectinib

To a solution of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (1

equivalent) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 equivalents) in dimethyl sulfoxide

(DMSO), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

The reaction mixture is heated at 140 °C for 24 hours.
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After cooling, the mixture is diluted with water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated.

The crude product is purified by preparative high-performance liquid chromatography

(HPLC) to afford Paltimatrectinib as a solid.

Biological Activity and Data
Paltimatrectinib has demonstrated potent and selective inhibition of Trk kinases and robust

anti-tumor activity in preclinical models.

In Vitro Kinase Inhibition
The inhibitory activity of Paltimatrectinib against Trk family kinases and clinically relevant

resistance mutations was determined using a radiometric kinase assay.

Experimental Protocol: In Vitro Kinase Assay

Enzymes: Recombinant human TrkA, TrkB, and TrkC kinase domains were expressed and

purified from Sf9 insect cells. TrkA G595R and G667C mutant kinases were generated by

site-directed mutagenesis.

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02

mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

Substrate: Poly(Glu, Tyr) 4:1.

Procedure: Kinase, substrate, and varying concentrations of Paltimatrectinib were

incubated in the assay buffer for 20 minutes at room temperature. The reaction was initiated

by the addition of [γ-33P]ATP. After incubation for 2 hours at room temperature, the reaction

was stopped, and the radioactivity incorporated into the substrate was measured using a

scintillation counter. IC50 values were calculated from the dose-response curves using non-

linear regression analysis.
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Target IC50 (nM)[1]

TrkA 0.45

TrkB 2.2

TrkC 1.9

TrkA G595R (Gatekeeper) 3.4

TrkA G667C 10

Paltimatrectinib was profiled against a panel of 122 other protein kinases and was found to be

highly selective for the Trk family. The only notable off-target activity was against Ros1, with an

IC50 of 31 nM[1].

Cell-Based Activity
The anti-proliferative activity of Paltimatrectinib was evaluated in cancer cell lines harboring

NTRK fusions.

Experimental Protocol: Cell Proliferation Assay

Cell Lines: KM-12 (colorectal cancer, TPM3-NTRK1 fusion) and MO-91 (acute myeloid

leukemia, ETV6-NTRK3 fusion) cells were cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum.

Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of

Paltimatrectinib for 72 hours. Cell viability was assessed using the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega). EC50 values were determined from the

resulting dose-response curves.

Cell Line NTRK Fusion EC50 (nM)[1]

KM-12 TPM3-NTRK1 22

MO-91 ETV6-NTRK3 3.5

In Vivo Efficacy
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The in vivo anti-tumor efficacy of Paltimatrectinib was assessed in a subcutaneous xenograft

model using the KM-12 cell line.

Experimental Protocol: KM-12 Xenograft Model

Animals: Female athymic nude mice (6-8 weeks old) were used.

Tumor Implantation: 1 x 10^7 KM-12 cells were injected subcutaneously into the flank of

each mouse.

Treatment: When tumors reached an average volume of 150-200 mm³, mice were

randomized into vehicle control and treatment groups. Paltimatrectinib was administered

intraperitoneally (IP) twice daily (BID).

Tumor Measurement: Tumor volume was measured twice weekly with calipers and

calculated using the formula: (length x width²)/2.

Endpoint: The study was terminated when tumors in the control group reached a

predetermined size or at the end of the dosing period. Tumor growth inhibition (TGI) was

calculated.

Treatment Group (IP, BID) Tumor Growth Inhibition (%)[1][2]

15 mg/kg Paltimatrectinib 93

30 mg/kg Paltimatrectinib 100

The activity of Paltimatrectinib in this model was comparable or superior to that of first-

generation Trk inhibitors. Furthermore, Paltimatrectinib demonstrated oral bioavailability in

both rats and mice and exhibited excellent brain penetration, a significant advantage over

existing therapies[1]. In an intracranial KM-12 xenograft model, both intraperitoneal and oral

administration of Paltimatrectinib significantly slowed tumor growth and extended survival[1].

Signaling Pathways and Mechanism of Action
Paltimatrectinib exerts its anti-tumor effects by inhibiting the kinase activity of Trk fusion

oncoproteins, thereby blocking downstream signaling pathways crucial for cancer cell
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proliferation and survival.
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Caption: Paltimatrectinib inhibits NTRK fusion protein signaling.

Conclusion
Paltimatrectinib is a next-generation, brain-penetrant pan-Trk inhibitor with potent activity

against wild-type Trk kinases and clinically relevant acquired resistance mutations. Its robust

preclinical efficacy, favorable pharmacokinetic properties, and ability to cross the blood-brain

barrier positioned it as a promising therapeutic candidate for patients with NTRK fusion-positive

cancers, including those with CNS involvement. Although the clinical development of

Paltimatrectinib has been discontinued, the data gathered during its discovery and preclinical

evaluation provide valuable insights for the continued development of targeted therapies for

genetically defined cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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